4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride
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Overview
Description
4-Phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C11H6ClF3O2S2 and a molecular weight of 326.75 . It is a solid substance that is stored at 2-8°C . Its IUPAC name is 4-phenyl-5-(trifluoromethyl)-3-thiophenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6ClF3O2S2/c12-19(16,17)8-6-18-10(11(13,14)15)9(8)7-4-2-1-3-5-7/h1-6H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 326.74 . The compound should be stored at 2-8°C .Scientific Research Applications
Synthesis and Reactivity
4-Phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is a compound with notable applications in the synthesis and reactivity of thiophene derivatives. A study describes the reactions of thiophene sulfonyl derivatives with various reagents, highlighting the potential of these compounds in synthesizing diverse chemical structures (Cremlyn et al., 1981). The paper discusses the conversion of thiophene-2-sulfonyl chloride into various derivatives, demonstrating the versatility of these compounds in chemical reactions.
Antioxidant Activity
Thiophenyl-chalcone derivatives, which can be synthesized using thiophene sulfonyl chloride compounds, have shown promising antioxidant activity. A study synthesized a series of thiophenyl-chalcones and evaluated their antioxidant potential, with some derivatives exhibiting high activity. This suggests the potential of these compounds in the development of antioxidants (Sönmez et al., 2023).
Optoelectronic Properties
Sulfone-substituted thiophene chromophores, which can be derived from thiophene sulfonyl chlorides, have been studied for their potential in nonlinear optics. These compounds demonstrate efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for use as nonlinear optical materials (Chou et al., 1996).
Electrochemical Applications
Thiophene derivatives, including those modified with sulfonyl chloride groups, have been explored as active materials for electrochemical capacitors. A study evaluated the performance of various poly 3-(phenylthiophene) derivatives, including those with sulfonyl chloride modifications, for use in capacitor applications, demonstrating their potential in energy storage technologies (Ferraris et al., 1998).
Safety and Hazards
properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3O2S2/c12-19(16,17)8-6-18-10(11(13,14)15)9(8)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYDWXUOQYZLKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2S(=O)(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381803 |
Source
|
Record name | 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
680215-52-5 |
Source
|
Record name | 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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